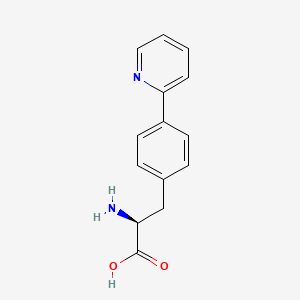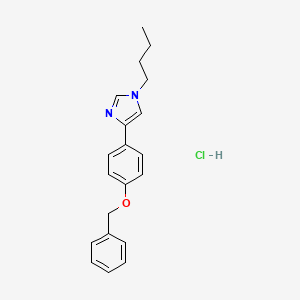
Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride is a synthetic organic compound that belongs to the imidazole family. This compound is characterized by the presence of an imidazole ring substituted with a 4-(p-benzyloxyphenyl) group and a 1-butyl chain, with the hydrochloride salt form enhancing its solubility in water. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride typically involves the following steps:
Formation of 4-(p-benzyloxyphenyl)imidazole: This step involves the reaction of 4-(p-benzyloxyphenyl)amine with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring.
Alkylation: The imidazole derivative is then alkylated using 1-bromobutane in the presence of a base such as potassium carbonate to introduce the 1-butyl group.
Hydrochloride Salt Formation: The final step involves the treatment of the alkylated product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Electrophiles or nucleophiles; solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The compound can also interact with cellular pathways, modulating biological processes and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)aniline hydrochloride: Similar structure with an aniline group instead of an imidazole ring.
4-(Benzyloxy)phenol: Lacks the imidazole ring and butyl chain, used in different applications.
4-Benzyloxyphenylhydrazine hydrochloride: Contains a hydrazine group, used in different synthetic applications.
Uniqueness
Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride is unique due to the presence of both the imidazole ring and the 4-(p-benzyloxyphenyl) group, which confer specific chemical properties and biological activities
Eigenschaften
CAS-Nummer |
33624-74-7 |
|---|---|
Molekularformel |
C20H23ClN2O |
Molekulargewicht |
342.9 g/mol |
IUPAC-Name |
1-butyl-4-(4-phenylmethoxyphenyl)imidazole;hydrochloride |
InChI |
InChI=1S/C20H22N2O.ClH/c1-2-3-13-22-14-20(21-16-22)18-9-11-19(12-10-18)23-15-17-7-5-4-6-8-17;/h4-12,14,16H,2-3,13,15H2,1H3;1H |
InChI-Schlüssel |
OSMQQWHIFVAFCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=C(N=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




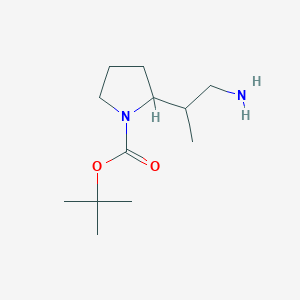
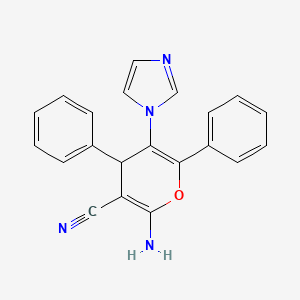
![tert-Butyl (R)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B12944741.png)
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B12944745.png)
![6-((3R,4R)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12944747.png)

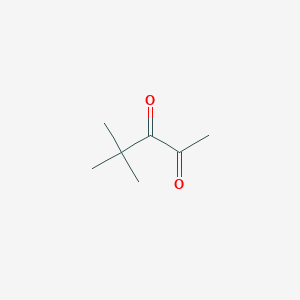
![N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine](/img/structure/B12944758.png)
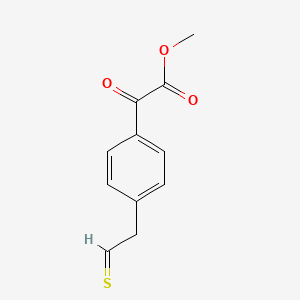
![2-(tert-Butoxycarbonyl)octahydropyrano[3,4-c]pyrrole-7-carboxylic acid](/img/structure/B12944768.png)
